molecular formula C11H11ClO3 B8453981 (4-carbonochloridoyl-2,6-dimethylphenyl) acetate

(4-carbonochloridoyl-2,6-dimethylphenyl) acetate

Cat. No.: B8453981
M. Wt: 226.65 g/mol
InChI Key: PRMHQIVOFKWXCI-UHFFFAOYSA-N
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Description

(4-carbonochloridoyl-2,6-dimethylphenyl) acetate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of acetic acid and is characterized by the presence of a chlorocarbonyl group and two methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester typically involves the esterification of 4-chlorocarbonyl-2,6-dimethylphenol with acetic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-carbonochloridoyl-2,6-dimethylphenyl) acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other functional groups.

    Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(4-carbonochloridoyl-2,6-dimethylphenyl) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, thereby affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid 4-chlorocarbonyl-phenyl ester: Similar structure but lacks the two methyl groups.

    Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl amide: Contains an amide group instead of an ester group.

    Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ether: Contains an ether linkage instead of an ester linkage.

Uniqueness

(4-carbonochloridoyl-2,6-dimethylphenyl) acetate is unique due to the presence of both the chlorocarbonyl group and the two methyl groups on the phenyl ring. This structural feature imparts specific chemical reactivity and physical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(4-carbonochloridoyl-2,6-dimethylphenyl) acetate

InChI

InChI=1S/C11H11ClO3/c1-6-4-9(11(12)14)5-7(2)10(6)15-8(3)13/h4-5H,1-3H3

InChI Key

PRMHQIVOFKWXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound 3,5-dimethyl-4-hydroxybenzoic acid (5.04 g, 30.33 mmol) was mixed with pyridine (20 mL). Acetic anhydride (3.72 g, 36.4 mmol) was added and the mixture was stirred at room temperature for 4 h. The solvent was evaporated in vacuo to obtain 4-acetoxy-3,5-dimethyl-benzoic acid in quantitative yield (6.33 g). The compound 4-acetoxy-3,5-dimethyl-benzoic acid (0.36 g, 1.73 mmol)) was dissolved in dichloromethane (5 mL) and oxalyl chloride (0.3 mL, 3.46 mmol) was added dropwise, followed by 1 drop of DMF. The reaction mixture was stirred at room temperature under nitrogen for 2 h. The solvent was evaporated in vacuo to obtain acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester in quantitative yield (0.392 g).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 21 ml of thionyl chloride was suspended 9.3 g/45 mmol of 3,5-dimethyl-4-acetoxybenzoic acid, and the suspension was refluxed under heat for 90 minutes. After cooling to room temperature, excessive thionyl chloride was distilled off under reduced pressure to obtain 9.9 g of the desired 3,5-dimethyl-4-acetoxybenzoyl chloride.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two

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